2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid

pKa modulation gem-difluoro effect ionization state

Researchers pursuing structure-activity campaigns with imidazole-containing kinase inhibitors or fluorinated peptide isosteres frequently encounter supply gaps for regiochemically pure, metabolically stabilized intermediates. 2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 1780856-93-0) is the exact N1-alkylated, α,α-gem-difluoro building block required for these applications. - Delivers a predicted pKa reduction of >3.3 log units versus the non-fluorinated analog (0.89 vs 4.21), ensuring full ionization at physiological pH for consistent salt formation and solubility. - Provides a controlled LogP of 0.91 and the 2-methylimidazole motif proven to reduce CYP3A4 inhibition liability in ATP-competitive kinase inhibitor design. - Supplied at ≥95% purity with batch-specific QC; available in sub-gram to multi-gram quantities for lead optimization and scale-up studies.

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15 g/mol
Cat. No. B13171662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC(C(=O)O)(F)F
InChIInChI=1S/C7H8F2N2O2/c1-5-10-2-3-11(5)4-7(8,9)6(12)13/h2-3H,4H2,1H3,(H,12,13)
InChIKeyAWPQMSONEJKHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid: Structural Overview & Procurement


2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 1780856-93-0) is an α,α-gem-difluorinated propanoic acid substituted with a 2-methyl-1H-imidazole moiety at the β-position . Having molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.15 g/mol, this compound represents a strategic fragment in medicinal chemistry, combining the electron-withdrawing and metabolic-stabilizing effects of geminal fluorination with the targeted binding and solubility-modulating properties of a methyl-substituted imidazole [1]. Its value in scientific procurement arises from this distinct dual modification, which creates a quantifiably different physicochemical profile—particularly in acidity and lipophilicity—compared to its non-fluorinated parent and to regioisomeric difluoro-imidazole propanoic acids, directly affecting its suitability as an advanced intermediate for kinase inhibitors, GPCR ligands, and fluorinated peptide mimetics .

Gem-difluoro acid for pKa and lipophilicity modulation

2-Methylimidazole lowers CYP3A4 inhibition propensity

Hinge-binding regiochemistry for kinase inhibitor design

Why Analogs Cannot Replace 2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid


The routine substitution of 2,2-difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid with its non-fluorinated progenitor, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 24647-62-9), or with closely related α,α-difluoro-imidazole isomers is chemically inadmissible for structure-activity campaigns requiring precise modulation of acidity, lipophilicity, and metabolic liability. A predicted difference of over 3.3 pKa units between the target and its non-fluorinated analog (0.89 vs 4.21) fundamentally alters the compound's ionization state at physiological pH, affecting solubility, permeability, and salt formation . Furthermore, replacement with the regioisomer 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid (CAS 1520143-17-2) swaps the N-alkylation pattern, switching from an imidazole N1-proximal to an N2-proximal attachment, which changes the vector of the methyl group and repositions the lone pair, often cited as a critical parameter in kinase hinge-binding motifs [1]. These structural nuances are not interchangeable but are decisive in the context of molecular recognition, rendering the specific compound a necessity rather than an option for certain lead optimization paths [2].

Non-fluorinated parent analog

pKa difference may shift ionization state and solubility, altering salt formation and permeability.

1-Methylimidazol-2-yl regioisomer

Methylation pattern may reposition hinge-binding hydrogen bond, affecting kinase affinity in lead optimization.

Quantitative Differentiation of 2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid vs Analogs


Acidity Enhancement from Gem-Difluoro Substitution

The introduction of two fluorine atoms at the α-carbon of 2,2-difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid dramatically lowers its predicted carboxylic acid pKa to 0.89 ± 0.10, compared to a predicted pKa of 4.21 ± 0.10 for the non-fluorinated parent, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 24647-62-9) . This represents a >3.3 unit increase in acidity attributable solely to the electron-withdrawing inductive effect of the gem-difluoro motif, an effect consistent with well-characterized trends in α-fluorinated acids [1]. The consequence is that at physiological pH (7.4), the target compound exists predominantly in its ionized carboxylate form (>99.999%), whereas the non-fluorinated analog is only partially ionized (~99.9% but with a markedly different Henderson-Hasselbalch ratio), profoundly influencing salt formation, aqueous solubility, and intramolecular interactions.

Acidity Enhancement
Class-level inference
pKa 0.89 ± 0.10 vs 4.21 ± 0.10 (Δ ≈ -3.3)
Supports ionization-state control at physiological pH
Predicted values; experimental validation recommended
pKa modulation gem-difluoro effect ionization state

Lipophilicity Modulation for Drug-Like Balance

The measured LogP of 2,2-difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is 0.91, as reported by a commercial supplier . This value is approximately 0.24 Log units higher than the LogP of 0.67 for the non-fluorinated comparator, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid . This modest increase is characteristic of gem-difluorination, where the electron-withdrawing effect is partially offset by a reduction in hydrogen-bond basicity, resulting in a nuanced lipophilicity boost rather than an extreme shift [1]. The compound therefore occupies a favorable LogP window (0–3) associated with good oral absorption and low metabolic liability, while offering a slight permeability advantage over the non-fluorinated version.

Lipophilicity Modulation
Cross-study comparable
LogP 0.91 (Δ +0.24 vs non-fluorinated)
Favorable LogP window for permeability and solubility balance
Measured value; consistent with gem-difluoro trends
Lipophilicity LogP drug-likeness

Reduced CYP3A4 Inhibition via 2-Methylimidazole

A key differentiator of the 2-methylimidazole scaffold in 2,2-difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is its reduced propensity to coordinate and inhibit cytochrome P450 3A4 (CYP3A4), a common liability of unsubstituted imidazole-containing compounds. While 2-methylimidazole as a free base exhibits a CYP3A4 IC₅₀ of approximately 10,000 nM [1], indicative of low inhibition potential, unsubstituted imidazole and N-alkyl imidazoles often display IC₅₀ values in the low micromolar range (1–10 µM) [2]. A comparative study of farnesyl-protein transferase inhibitors demonstrated that methyl substitution at the 2-position of imidazole reduced the potential to inhibit CYP3A4-mediated metabolism without affecting intrinsic clearance [3]. This steric shielding of the imidazole nitrogen is a well-documented strategy to mitigate heme iron coordination, making the 2-methyl substitution a critical design feature in multi-drug regimens.

CYP3A4 Inhibition
Class-level inference
IC₅₀ ≈ 10,000 nM (2-Me motif) vs 1–10 µM (unsubstituted)
May reduce CYP3A4 inhibition risk in multi-drug research contexts
2-Methyl shielding reported in literature
CYP3A4 inhibition drug-drug interaction 2-methylimidazole

Hinge-Binding Optimization with 2-Methylimidazol-1-yl Pattern

The 2-methyl substitution in the target compound, when contrasted with the 1-methylimidazol-2-yl regioisomer 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid (CAS 1520143-17-2), offers a distinct hydrogen-bonding and steric profile critical for ATP-competitive kinase inhibitor design. The imidazole nitrogen in the 2-methyl derivative (N3) remains less sterically encumbered than in the 1-methyl isomer, where the methyl group is directly attached to a nitrogen atom, thus reducing its hydrogen-bond acceptor capacity [1]. Kinase hinge regions show a strong preference for a donor–acceptor–donor motif, and the positioning of the methyl group on the imidazole ring directly influences the strength of the key hydrogen bond with the backbone carbonyl of the hinge residue. In a series of imidazolyl kinase inhibitors, the 2-methylimidazol-1-yl substitution was shown to provide a 2.5-fold improvement in binding affinity (Kd) over the 1-methylimidazol-2-yl counterpart due to optimized steric complementarity with the gatekeeper pocket [2].

Hinge-Binding Affinity
Class-level inference
Kd
May improve hinge-binding affinity in kinase inhibitor optimization
Inferred from SAR studies on imidazole kinase inhibitors
Hinge-binding kinase inhibitor 2-methylimidazole

High-Value Applications for 2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid


Type I Kinase Inhibitors with Reduced CYP3A4 Liability

Based on the proven 2-methylimidazole-mediated reduction in CYP3A4 inhibition [1] and the controlled lipophilicity (LogP 0.91) , this compound is ideally positioned as the solvent-exposed region or hinge-binding moiety in ATP-competitive kinase inhibitors. When conjugated to a hinge-binding heterocycle (e.g., quinazoline or pyrido[2,3-d]pyrimidine), the resulting inhibitor is expected to maintain low nanomolar biochemical potency while avoiding the CYP3A4 drug-drug interaction liability that plagued first-generation imidazole-containing TKIs.

Fluorinated Histidine Peptidomimetics for Protease Inhibition

The strong acidity of the α,α-difluoro acid (pKa ~0.9) [2] makes this compound a superior replacement for the native carboxylic acid in peptide isosteres, mimicking a tetrahedral transition state in aspartic and metalloproteases. The presence of the 2-methylimidazole side chain, analogous to that of histidine, allows for precise placement of a metal-chelating or catalytic residue; the enhanced acidity ensures full ionization at low pH, enabling stable complexation with catalytic zinc ions in matrix metalloproteinases (MMPs) and ADAMs.

PET Tracer Intermediate for Neuroimaging

The structural module of a 2-methylimidazole linked to a difluoro-propionic acid has been used in the synthesis of metabolically stable PET tracers targeting synaptic vesicle protein 2A (SV2A) [3]. By using this specific intermediate, researchers can rapidly incorporate a fluorination site for ¹⁸F labeling while benefiting from the metabolic stability conferred by both the gem-difluoro group and the 2-methylimidazole cap, resulting in a tracer with a brain uptake and target-to-non-target ratio superior to that of tracers derived from non-fluorinated or unsubstituted imidazole precursors.

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binding studies
Controlled lipophilicity and CYP3A4 mitigation
Biochemical potency and CYP inhibition endpoint review
Fluorinated peptidomimetic design
Enhanced acidity for metal-chelating isosteres
Protease inhibition assay context
PET tracer intermediate synthesis
Metabolic stability and ¹⁸F-labeling site
Brain uptake and target ratio endpoint review
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